molecular formula C12H15NO4S B12393227 (m-Tolylsulfonyl)-L-proline

(m-Tolylsulfonyl)-L-proline

Cat. No.: B12393227
M. Wt: 269.32 g/mol
InChI Key: ALLYQSSIEPEGQX-NSHDSACASA-N
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Description

(m-Tolylsulfonyl)-L-proline is a chemical compound with the molecular formula C12H15NO4S It is characterized by the presence of a sulfonyl group attached to a proline moiety, with a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (m-Tolylsulfonyl)-L-proline typically involves the reaction of L-proline with m-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (m-Tolylsulfonyl)-L-proline undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfoxide intermediates.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide intermediates.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

(m-Tolylsulfonyl)-L-proline has several applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies and products.

Mechanism of Action

The mechanism of action of (m-Tolylsulfonyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the proline moiety can influence the compound’s binding affinity and selectivity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    (p-Tolylsulfonyl)-L-proline: Similar structure but with the sulfonyl group attached to the para position of the aromatic ring.

    (o-Tolylsulfonyl)-L-proline: Similar structure but with the sulfonyl group attached to the ortho position of the aromatic ring.

    (m-Tolylsulfonyl)-D-proline: The enantiomer of (m-Tolylsulfonyl)-L-proline, with the same chemical structure but different stereochemistry.

Uniqueness: this compound is unique due to its specific stereochemistry and the position of the sulfonyl group on the aromatic ring. These features influence its chemical reactivity and biological activity, making it distinct from its isomers and enantiomers.

Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

(2S)-1-(3-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO4S/c1-9-4-2-5-10(8-9)18(16,17)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15)/t11-/m0/s1

InChI Key

ALLYQSSIEPEGQX-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2C(=O)O

Origin of Product

United States

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